molecular formula C6H9NO B3247334 5-Hexenenitrile, 3-hydroxy-, (3R)- CAS No. 181272-46-8

5-Hexenenitrile, 3-hydroxy-, (3R)-

Cat. No.: B3247334
CAS No.: 181272-46-8
M. Wt: 111.14 g/mol
InChI Key: HERHTVNDLZUFBU-ZCFIWIBFSA-N
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Description

5-Hexenenitrile, 3-hydroxy-, (3R)- is an organic compound with the molecular formula C6H9NO It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexenenitrile, 3-hydroxy-, (3R)- can be achieved through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to an appropriate aldehyde or ketone. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of 5-Hexenenitrile, 3-hydroxy-, (3R)- often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Hexenenitrile, 3-hydroxy-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Hexenenitrile, 3-hydroxy-, (3R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexenenitrile, 3-hydroxy-, (3R)- involves its interaction with various molecular targets and pathways. The hydroxy and nitrile groups play crucial roles in its reactivity and interactions with other molecules. For example, the nitrile group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

    5-Hexenenitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    3-Hydroxy-2-methylpropanenitrile: Contains a similar functional group arrangement but differs in the carbon chain structure.

    2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with a different carbon backbone.

Uniqueness: 5-Hexenenitrile, 3-hydroxy-, (3R)- is unique due to its specific stereochemistry and the presence of both hydroxy and nitrile functional groups. This combination of features makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

(3R)-3-hydroxyhex-5-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-6(8)4-5-7/h2,6,8H,1,3-4H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERHTVNDLZUFBU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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